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molecular formula C10H11Cl B8651470 Benzene, 1-(chloromethyl)-2-(1-methylethenyl)- CAS No. 866314-49-0

Benzene, 1-(chloromethyl)-2-(1-methylethenyl)-

Cat. No. B8651470
M. Wt: 166.65 g/mol
InChI Key: GINDJOKFJZFTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962357

Procedure details

Finally the art teaches in U.S. Pat. No. 2,780,604 that chloromethyl vinyl benzene can be prepared via a two step liquid phase reaction whereby isopropyl toluene is chlorinated via ultraviolent light and the subsequently distilled chloromethyl chloroisopropyl benzene is dehydrohalogenated with heat to give chloromethylisopropenylbenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloromethyl chloroisopropyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH2:10].[CH:11](C1C=CC=CC=1C)(C)C.ClCC1C(Cl)=C(C(C)C)C=CC=1>>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([CH3:11])=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C=CC=C1)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C
Step Two
Name
chloromethyl chloroisopropyl benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(=C(C=CC1)C(C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heat

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C=CC=C1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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